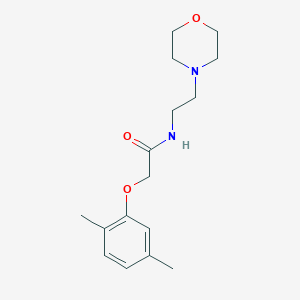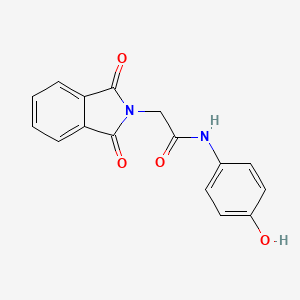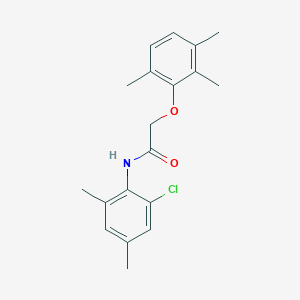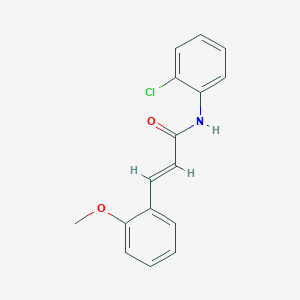![molecular formula C19H15N3O2 B5632975 N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide](/img/structure/B5632975.png)
N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide is 317.116426730 g/mol and the complexity rating of the compound is 499. The solubility of this chemical has been described as <0.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .
Mode of Action
N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide enters the cancer cells via the polyamine transporter localized in the lysosomes . Once inside, it induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . By inducing autophagy and apoptosis, it can lead to cell death, thereby inhibiting the growth and spread of cancer cells .
Action Environment
The action of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide can be influenced by various environmental factors. For instance, the presence and activity of the polyamine transporter in the lysosomes can affect the compound’s ability to enter cells . .
Biochemical Analysis
Biochemical Properties
N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often result in the inhibition or activation of specific enzymes, leading to changes in cellular metabolism and signaling.
Cellular Effects
The effects of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis and autophagy in cancer cells, thereby inhibiting cell proliferation and promoting cell death . N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide may similarly affect these cellular processes, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to target lysosomes, causing autophagy and apoptosis in cancer cells . N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide may exert its effects through similar mechanisms, involving binding interactions with lysosomal enzymes and other cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that these compounds can maintain their activity over extended periods, although some degradation may occur . The temporal effects of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide in vitro and in vivo studies would provide valuable insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation and inducing apoptosis. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is essential for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives have been shown to affect metabolic flux and metabolite levels, influencing cellular metabolism . The specific metabolic pathways involving N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide would provide insights into its role in cellular processes and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide within cells and tissues are critical factors that influence its activity and function. This compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is essential for determining its potential therapeutic applications.
Subcellular Localization
The subcellular localization of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide would provide valuable insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-14-10-8-13(9-11-14)19(23)22-21-18-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJZRBLEVQDTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)


![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)

![1-Cyclohexyl-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B5632938.png)
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)

amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)
![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)


![N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)
